Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-
Description
Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- is a substituted aziridine featuring a strained three-membered ring system. The nitrogen atom in the aziridine ring is functionalized with a 4-methylphenylsulfonyl (tosyl) group, while the 2-position is substituted with a 4-bromophenyl group. This compound belongs to a class of sulfonamide-protected aziridines, which are of interest due to their reactivity in ring-opening reactions and applications in medicinal chemistry and materials science.
Properties
CAS No. |
97401-95-1 |
|---|---|
Molecular Formula |
C15H14BrNO2S |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-2-8-14(9-3-11)20(18,19)17-10-15(17)12-4-6-13(16)7-5-12/h2-9,15H,10H2,1H3 |
InChI Key |
OGKVLFFBWMYUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Iodine-Mediated Cyclization Using Chloramine-T
Reaction Mechanism and General Procedure
The most direct synthesis of 2-(4-bromophenyl)-1-tosylaziridine involves iodine-mediated aziridination of styrene derivatives. As described in a Thieme Connect publication, this method employs 4-bromostyrene as the starting material, reacting it with Chloramine-T (tosylchloramide sodium salt) and iodine generated in situ from sodium periodate (NaIO₄) and hydroxylamine hydrochloride (NH₂OH·HCl). The proposed mechanism (Scheme 1) involves:
- Iodonium ion formation : I⁺ reacts with Chloramine-T to generate an iodinated intermediate.
- Cyclization : The iodonium ion undergoes nucleophilic attack by the sulfonamide nitrogen, forming the aziridine ring.
- Regeneration of iodine : The catalytic cycle sustains iodine availability, enhancing reaction efficiency.
A representative procedure involves stirring 4-bromostyrene (1 mmol) with Chloramine-T (1.2 mmol), NaIO₄ (0.5 mmol), NH₂OH·HCl (0.6 mmol), and acetonitrile/water (3:1) at room temperature for 6 hours. Workup includes extraction with dichloromethane, washing with sodium bisulfite, and recrystallization from dichloromethane/n-heptane to yield 2-(4-bromophenyl)-1-tosylaziridine (87.2% yield, GC purity: 99.5%).
Optimization and Scalability
Critical parameters for maximizing yield include:
- Temperature : Reactions proceed optimally at 20–25°C. Elevated temperatures promote side reactions, while lower temperatures slow cyclization.
- Iodine source : NaIO₄/NH₂OH·HCl provides consistent iodine generation without requiring external iodide salts.
- Solvent system : Acetonitrile/water (3:1) balances solubility and reaction kinetics.
This method is scalable to multigram quantities, with Example 5 of the Thieme protocol demonstrating a 90.1% yield at 20 g scale.
Sulfur Ylide Approach from Aldehydes
Basis in Asymmetric Aziridine Synthesis
A second route adapts methods for asymmetric aziridination using sulfur ylides, as reported by Aggarwal and Davis. Here, 4-bromobenzaldehyde serves as the carbonyl precursor, reacting with tosylhydrazone salts to form diazo intermediates, which subsequently generate ylides for aziridine ring closure (Scheme 2).
Key Steps:
- Tosylhydrazone formation : 4-bromobenzaldehyde reacts with tosylhydrazine in the presence of potassium tert-butoxide to form the corresponding hydrazone salt.
- Diazo compound generation : Warming the hydrazone salt with a phase-transfer catalyst produces a diazo intermediate.
- Ylide formation and cyclization : The diazo compound reacts with a chiral sulfide (e.g., (R,R)-trans-2,5-diphenylthiolane) to generate a sulfur ylide, which undergoes [2+1] cycloaddition with the aldehyde to form the aziridine.
Reaction Conditions and Yield
Davis’s modification employs α-bromoacetate esters as ylide precursors, enabling the synthesis of aziridine-2-carboxylates. For the target compound, substituting the ester with a 4-methylphenyl sulfonyl group requires post-cyclization sulfonylation. However, direct incorporation of the tosyl group during ylide formation remains unexplored in the literature.
Comparative Analysis of Synthetic Methods
*Estimated based on analogous reactions in literature.
The iodine-mediated method excels in simplicity and yield, while the ylide approach offers stereochemical control, albeit with additional steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form the corresponding aziridine N-oxide.
Reduction: Reduction of the aziridine ring can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Nucleophilic Substitution: Substituted amines, ethers, and thioethers.
Oxidation: Aziridine N-oxide.
Reduction: Corresponding amine.
Scientific Research Applications
2-(4-Bromophenyl)-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-tosylaziridine involves its interaction with biological targets through the aziridine ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aziridines with Varying Aryl Groups
(a) Aziridine, 2-phenyl-1-[(4-methylphenyl)sulfonyl]-
- Molecular Formula: C₁₅H₁₅NO₂S
- Molecular Weight : 273.35 g/mol .
- Key Differences : Replaces the 4-bromophenyl group with a phenyl moiety.
- Impact: The absence of bromine reduces molecular weight and electron-withdrawing effects.
(b) Aziridine, 2-(4'-fluorobiphenyl-4-yl)-1-methyl-
- Synthesis : Prepared via Pd-catalyzed coupling of arylboronic acids with bromophenylaziridines .
- Key Differences : Lacks a sulfonyl group and features a fluorobiphenyl substituent.
- Impact :
- The methyl group on nitrogen offers less stabilization than sulfonyl, increasing susceptibility to ring-opening.
- Fluorine’s electronegativity enhances aryl group polarity, altering solubility and interaction with biological targets.
Aziridines with Modified Sulfonyl Groups
(a) Aziridine, 2-(4-bromophenyl)-1-[(4-nitrophenyl)sulfonyl]-
- Molecular Formula : C₁₄H₁₁BrN₂O₄S
- Molecular Weight : 383.22 g/mol .
- Key Differences : Substitutes 4-methylphenylsulfonyl with 4-nitrophenylsulfonyl.
- Impact :
(b) Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-2-(1-propenyl)-
- Molecular Formula: C₁₃H₁₇NO₂S
- Molecular Weight : 251.34 g/mol .
- Key Differences : Aliphatic substituents (methyl and propenyl) replace aromatic groups.
- Impact :
- Reduced conjugation and increased steric hindrance alter reaction pathways (e.g., favoring alkylation over aryl coupling).
- Propenyl group enables additional reactivity, such as cycloaddition or polymerization.
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Aziridine Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | pKa | Notable Reactivity |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₄BrNO₂S | ~352.2 | - | - | High ring strain, electrophilic substitution |
| 2-Phenyl-1-[(4-methylphenyl)sulfonyl]- | C₁₅H₁₅NO₂S | 273.35 | - | - | Stabilized by sulfonyl, slower ring-opening |
| 2-(4-Bromophenyl)-1-[(4-nitrophenyl)sulfonyl]- | C₁₄H₁₁BrN₂O₄S | 383.22 | 1.712 | -9.05 | Enhanced acidity, nitro reduction potential |
| 2-Methyl-1-[(4-methylphenyl)sulfonyl]-2-(1-propenyl)- | C₁₃H₁₇NO₂S | 251.34 | - | - | Aliphatic reactivity, polymerization |
Reactivity Insights :
- Electron-Withdrawing Groups (EWGs): Nitro and bromo substituents increase aziridine ring strain and susceptibility to nucleophilic attack.
- Sulfonyl Protection : Tosyl (4-methylphenylsulfonyl) groups enhance stability compared to methyl or unprotected aziridines, as seen in the synthesis of 1-arylmethyl-2-(aryloxymethyl)aziridines .
Biological Activity
Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound characterized by a three-membered aziridine ring, a bromophenyl substituent, and a sulfonyl group attached to a methylphenyl moiety. Its molecular formula is C₁₅H₁₄BrNO₂S, with a molecular weight of 356.25 g/mol. The unique structure of this compound imparts significant biological activities, making it a subject of interest in medicinal chemistry.
The presence of the aziridine ring introduces high reactivity due to ring strain. This reactivity is further enhanced by the sulfonyl group, which increases the electrophilic character of the nitrogen atom in the aziridine ring. This combination allows for diverse interactions with biological macromolecules, including proteins and nucleic acids.
Anticancer Properties
Research has demonstrated that aziridine derivatives exhibit notable anticancer activities. For instance, studies have indicated that compounds structurally similar to Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- can inhibit cell viability in various cancer cell lines. Specifically, aziridine phosphine oxides have shown significant cytotoxic effects against human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells, with IC₅₀ values comparable to well-known anticancer agents like cisplatin .
Table 1: Inhibitory Concentration (IC₅₀) Values for Aziridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 5 | HeLa | 6.4 |
| Compound 7 | HeLa | 7.1 |
| Compound 5 | Ishikawa | 4.6 |
| Compound 7 | Ishikawa | 10.5 |
The mechanism of action often involves disruption of the cell cycle and induction of apoptosis. For example, aziridine derivatives have been shown to cause cell cycle arrest in the S phase and increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways .
Antimicrobial Activity
While primarily noted for their anticancer properties, some aziridine compounds also exhibit antimicrobial activity. However, studies have shown that their antibacterial efficacy is generally limited compared to their anticancer potential. For instance, certain aziridine derivatives demonstrated higher minimum inhibitory concentration (MIC) values against various bacterial strains than traditional antibiotics like ampicillin .
Case Studies
A series of studies focused on aziridine derivatives have highlighted their potential as effective therapeutic agents:
- Study on Aziridine Phosphines : This research evaluated the biological activity of optically pure aziridine phosphines against cancer cell lines, revealing significant inhibition of cell viability and suggesting potential for drug development .
- Aziridines in Cancer Therapy : Another study examined the interaction of aziridines with DNA, noting that compounds like Imexon bind cellular thiols and disrupt redox balance, leading to increased ROS levels and subsequent apoptosis in cancer cells .
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]aziridine, and how can reaction conditions be optimized?
A: The compound is typically synthesized via sulfonylation of a pre-formed aziridine intermediate. For example, a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) can introduce the 4-bromophenyl group to a sulfonylated aziridine precursor. Key steps include:
- Use of [PdCl₂(dppf)] as a catalyst with arylboronic acids (0.75 mmol) in THF/H₂O (90:10) at 70°C .
- Purification via silica gel chromatography.
Optimization may involve adjusting solvent polarity (e.g., DMF for higher solubility of intermediates) or varying catalyst loading (e.g., 0.025 mmol PdCl₂(dppf) per 0.5 mmol substrate) to improve yields .
Advanced Catalytic Systems
Q. Q: How do alternative catalytic systems (e.g., Ni or Cu) impact the stereoselectivity or yield of aziridine derivatives in cross-coupling reactions?
A: Transition-metal catalysts influence both reactivity and stereochemical outcomes. While Pd-based systems (e.g., PdCl₂(dppf)) are standard for aryl coupling, Ni catalysts may reduce costs but require careful ligand design to suppress β-hydride elimination. Cu-mediated systems are less common but can enable Ullmann-type couplings under milder conditions. Comparative studies should include kinetic profiling (e.g., GC-MS monitoring) and enantiomeric excess analysis (via chiral HPLC) .
Basic Characterization Techniques
Q. Q: Which spectroscopic and analytical methods are critical for confirming the structure of this aziridine derivative?
A: Essential techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-bromophenyl aromatic protons at δ 7.4–7.6 ppm) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.082 for C₁₅H₁₅NO₂S) .
- X-ray crystallography : For unambiguous stereochemical assignment if single crystals are obtainable .
Advanced Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies in reported physical properties (e.g., boiling point variations >30°C across studies)?
A: Conflicting data often arise from impurities or measurement conditions. For example:
- Boiling points (e.g., 349.5±35.0°C vs. 458.3±55.0°C ) may reflect differences in pressure (vacuum vs. ambient) or sample purity.
- Validate via differential scanning calorimetry (DSC) and gas chromatography (GC) with internal standards. Cross-reference with computational predictions (e.g., COSMO-RS for boiling points) .
Reactivity and Mechanistic Studies
Q. Q: What methodologies are used to study the ring-opening reactivity of this sulfonylated aziridine with nucleophiles?
A: Mechanistic studies involve:
- Kinetic assays : Monitor reaction progress (e.g., via in-situ IR or NMR) under varying nucleophile concentrations (e.g., amines, thiols).
- Regioselectivity analysis : Use DFT calculations (e.g., Gaussian) to predict attack at the less hindered carbon, validated by LC-MS product profiling .
- Isotopic labeling : Introduce ¹⁵N or deuterium to track bond cleavage pathways .
Stereochemical Impact on Reactivity
Q. Q: How does the undefined stereochemistry at the aziridine ring (e.g., 0/2 defined stereocenters ) influence its reactivity or downstream applications?
A: Undefined stereocenters complicate reproducibility. Strategies include:
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.
- Dynamic kinetic resolution (DKR) : Employ enantioselective catalysts to control stereochemistry during ring-opening reactions.
- Comparative studies : Test both racemic and enantiopure samples in reactivity assays to isolate stereochemical effects .
Computational Modeling Applications
Q. Q: How can molecular dynamics (MD) simulations or QSAR models enhance the design of aziridine-based compounds?
A: Computational approaches include:
- Conformational analysis : MD simulations (e.g., AMBER) to predict sulfonyl group orientation and steric effects.
- QSAR : Correlate substituent electronic parameters (e.g., Hammett σ values for 4-bromophenyl) with reactivity or stability.
- Docking studies : Screen for potential biological targets (e.g., enzymes with nucleophilic active sites) .
Safety and Handling Protocols
Q. Q: What safety precautions are recommended for handling this compound in laboratory settings?
A: Key protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
